molecular formula C19H21BClFO3 B14780371 2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14780371
M. Wt: 362.6 g/mol
InChI Key: SEVGZSYVLCVSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with chloro and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-[(4-fluorophenyl)methoxy]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-4-[(4-fluorophenyl)methoxy]phenylboronic acid and pinacol.

    Reaction Conditions: Anhydrous conditions, typically using a solvent like tetrahydrofuran (THF) or toluene.

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst.

    Protodeboronation: The removal of the boron group, typically using a proton source, to yield the corresponding hydrocarbon.

    Oxidation: Conversion of the boronic ester to the corresponding phenol using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Protodeboronation: Acidic conditions (e.g., HCl) or radical initiators.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Corresponding hydrocarbon.

    Oxidation: Phenolic compounds.

Scientific Research Applications

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates the coupling of two organic fragments. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluorophenylboronic acid: Similar structure but lacks the dioxaborolane ring.

    4-fluorophenylboronic acid: Similar but lacks the chloro substituent.

    4-chlorophenylboronic acid: Similar but lacks the fluoro substituent.

Uniqueness

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the dioxaborolane ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C19H21BClFO3

Molecular Weight

362.6 g/mol

IUPAC Name

2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-7-10-17(16(21)11-14)23-12-13-5-8-15(22)9-6-13/h5-11H,12H2,1-4H3

InChI Key

SEVGZSYVLCVSTA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.